molecular formula C5H9NO3 B1632879 4-Hydroxyproline CAS No. 18610-59-8

4-Hydroxyproline

Cat. No. B1632879
CAS RN: 18610-59-8
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxyproline is a monohydroxyproline where the hydroxy group is located at the 4-position. It is found in fibrillar collagen. It has a role as a human metabolite. It is a conjugate acid of a 4-hydroxyprolinate. It is a tautomer of a 4-hydroxyproline zwitterion.
trans-4-Hydroxy-L-proline, also known as hydroxyproline or Hyp, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. trans-4-Hydroxy-L-proline is a drug which is used in france as a combination product for the treatment of small, superficial wounds. trans-4-Hydroxy-L-proline exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). trans-4-Hydroxy-L-proline has been found throughout most human tissues, and has also been primarily detected in saliva, feces, urine, and blood. Within the cell, trans-4-hydroxy-L-proline is primarily located in the mitochondria and endoplasmic reticulum. trans-4-Hydroxy-L-proline exists in all eukaryotes, ranging from yeast to humans. In humans, trans-4-hydroxy-L-proline is involved in the oncogenic action OF fumarate pathway and the oncogenic action OF succinate pathway. trans-4-Hydroxy-L-proline is also involved in several metabolic disorders, some of which include the hyperornithinemia with gyrate atrophy (hoga) pathway, the hyperprolinemia type I pathway, the hyperprolinemia type II pathway, and L-arginine:glycine amidinotransferase deficiency. trans-4-Hydroxy-L-proline is a potentially toxic compound. trans-4-Hydroxy-L-proline has been found to be associated with several diseases known as hemodialysis and alzheimer's disease;  trans-4-hydroxy-l-proline has also been linked to several inborn metabolic disorders including hydroxyprolinemia and iminoglycinuria.
A hydroxylated form of the imino acid proline. A deficiency in ASCORBIC ACID can result in impaired hydroxyproline formation.

Scientific Research Applications

Collagen Quantification and Analysis

4-Hydroxyproline (4-Hyp) is a key amino acid in collagen, making it a valuable factor for estimating collagen content in biological specimens. An analysis kit for 4-Hyp has been developed, enhancing the detection of collagen in various samples. This kit offers improved sensitivity, specificity, and efficiency compared to previous methods, making it suitable for commercial collagen quantification and measuring collagen synthesis in tissues like connective tissue and fibroblast (Lin & Kuan, 2010). Additionally, the measurement of hydroxyproline in collagen can be performed with several methods, such as liquid chromatography-mass spectrometry (LC-MS), providing valuable information for diagnosing diseases related to collagen metabolism (Qiu et al., 2014).

Biochemical Marker and Disease Pathogenesis

Hydroxyproline, including its isomeric forms like trans-4-hydroxy-L-proline, plays a crucial role in collagen synthesis and stability. Abnormalities in its metabolism are linked to various diseases. Elevated hydroxyproline levels are observed in conditions like graft versus host disease, keloids, and vitiligo, while decreased levels indicate poor wound healing. Thus, hydroxyproline is a potential biochemical marker for understanding the pathogenesis and treatment of these conditions (Srivastava et al., 2016).

Molecular and Enzymatic Studies

Hydroxyproline isomers are valuable chiral building blocks in organic synthesis, especially for pharmaceuticals. The discovery of novel L-proline cis-4-hydroxylases has enabled the conversion of L-proline to cis-4-hydroxy-L-proline. These enzymes, part of the 2-oxoglutarate dependent dioxygenase family, are crucial for producing various hydroxyproline isomers (Hara & Kino, 2009). Additionally, the cloning and characterization of low molecular weight prolyl 4-hydroxylase from Arabidopsis thaliana has revealed its effectiveness in hydroxylating proline-rich, collagen-like, and hypoxia-inducible transcription factor alpha-like peptides, offering insights into plant glycoprotein synthesis (Hieta & Myllyharju, 2002).

Pharmaceutical Applications

Hydroxyproline's unique properties are exploited in medicinal chemistry. For instance, the synthesis and molecular properties of fluoro-hydroxyprolines, which combine hydroxylation and fluorination of proline, have been explored for their potential in targeted protein degradation, highlighting their relevance in drug discovery (Testa et al., 2018).

Analytical Techniques

The discrimination of hydroxyproline diastereomers has been achieved using vibrational spectroscopy of gaseous protonated species. This technique allows for the precise differentiation of closely related isomers, such as (2S,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline, which is crucial in understanding hydroxyproline's role in biological systems (Crestoni et al., 2012).

properties

IUPAC Name

4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMYEEVYMWASQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861573
Record name 4-Hydroxyproline
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Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name cis-Hydroxyproline
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Product Name

4-Hydroxyproline

CAS RN

18610-59-8, 2584-71-6, 25249-07-4, 49761-17-3, 618-27-9, 3398-22-9, 6912-67-0
Record name N-Hydroxy-L-proline
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Record name D-Proline, cis-
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Record name L-Proline, homopolymer
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Record name cis-4-Hydroxy-L-proline
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Record name 3398-22-9
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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